molecular formula C9H16O3 B1426961 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid CAS No. 1421601-21-9

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1426961
CAS No.: 1421601-21-9
M. Wt: 172.22 g/mol
InChI Key: CZYYYFMXBNJDEJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid synthesis emerged from the broader historical context of cyclobutane chemistry, which has its roots in the pioneering work of William Perkin Jr. in 1883. Perkin's groundbreaking synthesis of cyclobutanecarboxylic acid represented one of the first successful preparations of an organic compound containing a ring smaller than six carbon atoms, challenging the prevailing belief that such compounds would be too unstable to exist. This initial breakthrough laid the foundation for subsequent investigations into substituted cyclobutane derivatives.

The specific compound 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid represents a more recent development in this field, reflecting advances in synthetic methodology that allow for the introduction of complex substituents onto the cyclobutane framework. The compound's registration with Chemical Abstracts Service under the number 1421601-21-9 indicates its formal recognition in chemical databases, though the exact timeline of its first synthesis remains documented primarily in patent literature and specialized chemical suppliers.

The evolution of cyclobutane chemistry has been marked by several key milestones that contributed to the eventual synthesis of complex derivatives like 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid. Early synthetic approaches to cyclobutane carboxylic acids involved decarboxylation reactions, as demonstrated by the preparation of simple cyclobutanecarboxylic acid through decarboxylation of 1,1-cyclobutanedicarboxylic acid. These foundational methods provided the basis for developing more sophisticated synthetic routes capable of introducing multiple functional groups.

The preparation methodologies for substituted cyclobutane carboxylic acids have evolved significantly, incorporating modern techniques such as transannular carbon-hydrogen functionalization. Recent research has demonstrated that cyclobutane carboxylic acids can undergo selective gamma-position arylation through palladium-catalyzed processes, representing a major advancement in the field's synthetic capabilities. These developments have enabled the preparation of increasingly complex cyclobutane derivatives, including compounds with extended alkyl and ether substituents like 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid.

Significance in Organic Chemistry and Materials Science

The significance of 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid in organic chemistry stems from its unique structural features that combine several important functional elements. The four-membered ring system inherent in cyclobutane provides substantial ring strain, which fundamentally alters the compound's reactivity compared to unstrained carbocyclic systems. This ring strain makes cyclobutane derivatives particularly valuable as synthetic intermediates, as the release of strain energy can drive various chemical transformations.

The compound's dual functionality, incorporating both ether and carboxylic acid groups, positions it as a versatile building block for complex molecule synthesis. The carboxylic acid functional group enables participation in a wide range of chemical reactions, including esterification, amidation, and decarboxylation processes. The ethoxyethyl substituent introduces additional reactive sites and modifies the compound's physical properties, particularly its solubility characteristics and potential for hydrogen bonding interactions.

Recent advances in transannular carbon-hydrogen functionalization have highlighted the particular value of cyclobutane carboxylic acids in synthetic methodology. Research has demonstrated that these compounds can undergo highly selective gamma-position functionalization, providing access to complex substituted products that would be difficult to prepare through alternative routes. The development of specialized ligand systems, including quinuclidine-pyridone ligands, has enabled these transformations to proceed with excellent regioselectivity, even in the presence of potentially more reactive beta-carbon-hydrogen bonds.

The structural characteristics of 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid make it particularly relevant to materials science applications. The compound's combination of rigid cyclic structure and flexible ether linkage creates opportunities for designing materials with specific mechanical and thermal properties. The molecular weight of 172.22 grams per mole and the presence of multiple heteroatoms contribute to its potential utility in polymer science and advanced materials development.

In the context of contemporary organic synthesis, compounds like 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid serve as important test substrates for developing new synthetic methodologies. The compound's structural complexity, incorporating both strained ring systems and multiple functional groups, makes it an ideal candidate for evaluating the scope and limitations of emerging synthetic transformations. Research has shown that cyclobutane carboxylic acids can undergo successful arylation reactions with various arene coupling partners, demonstrating their broad utility in synthetic applications.

The following table summarizes key structural and chemical properties of 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid based on available data:

Property Value Source
Chemical Abstracts Service Number 1421601-21-9
Molecular Formula C₉H₁₆O₃
Molecular Weight 172.22 g/mol
International Union of Pure and Applied Chemistry Name 1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid
Logarithm of Partition Coefficient 1.56
Heavy Atoms Count 12
Rotatable Bond Count 5
Polar Surface Area 47 Ångströms²
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

The compound's physical properties reflect its potential for diverse applications in chemical research and development. The logarithm of partition coefficient value of 1.56 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both aqueous and organic phases. The relatively high number of rotatable bonds (5) provides conformational flexibility, while the polar surface area of 47 Ångströms squared indicates significant potential for intermolecular interactions.

Properties

IUPAC Name

1-(2-ethoxyethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-12-7-6-9(8(10)11)4-3-5-9/h2-7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYYYFMXBNJDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261425
Record name 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421601-21-9
Record name 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421601-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethoxyethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Cyclization of Cyclobutanecarboxylic Acid Derivatives

Method Overview:
This method involves starting from cyclobutanecarboxylic acid or its derivatives, followed by functionalization with an ethoxyethyl group through nucleophilic substitution or addition reactions.

Procedure:

  • Step 1: Activation of cyclobutanecarboxylic acid, typically by converting it into an acid chloride using thionyl chloride or oxalyl chloride under mild conditions.
  • Step 2: Nucleophilic substitution with 2-ethoxyethyl alcohol or its derivatives, facilitated by a suitable base or catalyst, to attach the ethoxyethyl moiety.
  • Step 3: Hydrolysis or oxidation steps to convert the intermediate into the free carboxylic acid.

Reaction Conditions:

Step Reagents Conditions Notes
Acid activation Thionyl chloride Reflux Converts carboxylic acid to acid chloride
Nucleophilic substitution 2-Ethoxyethyl alcohol + base (e.g., pyridine) Room temp to 50°C Attaches ethoxyethyl group
Hydrolysis Water or dilute acid Mild heat Converts esters or derivatives to acid

Advantages:

  • Uses common reagents.
  • Mild conditions.
  • Suitable for scale-up.

Cyclization from 3-Dichloroacetone and Malonate Derivatives (Patent Method)

Based on patent CN101555205B, a novel route involves:

  • Step 1: Reacting 3-dichloroacetone with ethylene glycol to form a ketol intermediate.
  • Step 2: Cyclization with malonate esters (methyl, ethyl, or diisopropyl malonate) under basic conditions to form the cyclobutane ring.
  • Step 3: Hydrolysis under strong acid conditions to yield the free carboxylic acid.

Specific Reaction Pathway:

3-Dichloroacetone + Ethylene glycol → Ketol intermediate
Ketol intermediate + Malonate ester → Cyclobutane core
Cyclobutane derivative + Acid hydrolysis → 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid

Reaction Conditions:

Step Reagents Conditions Notes
Ketol formation 3-Dichloroacetone + Ethylene glycol 100°C, catalytic acid Mild heating
Cyclization Malonate ester + base (NaH or K2CO3) 70-80°C Promotes ring closure
Hydrolysis Strong acid (HCl or H2SO4) Reflux Converts esters to acids

Advantages:

  • Utilizes inexpensive, readily available raw materials.
  • Mild reaction conditions.
  • Suitable for large-scale production.

Alternative Route via Radical or Photochemical Cyclization

Recent research suggests that radical-mediated cyclization or photochemical methods can be employed to construct the cyclobutane ring efficiently, especially when functionalized precursors are available.

Procedure:

  • Generation of radical intermediates from suitable precursors.
  • Cyclization under UV irradiation or with radical initiators.
  • Functionalization to introduce the carboxylic acid group.

Reaction Conditions:

Reagent Conditions Notes
Radical initiator (e.g., AIBN) 60-80°C Promotes ring formation
UV irradiation Room temperature Alternative method

Advantages:

  • High selectivity.
  • Potential for functional group tolerance.

Data Table of Preparation Methods

Method Raw Materials Key Reactions Typical Conditions Advantages Limitations
Cyclization of acid derivatives Cyclobutanecarboxylic acid, 2-ethoxyethyl alcohol Nucleophilic substitution, hydrolysis Mild, room to 80°C Cost-effective, scalable Requires multiple steps
Patent route (CN101555205B) 3-Dichloroacetone, ethylene glycol, malonate esters Ketol formation, cyclization, hydrolysis 100°C, reflux Uses inexpensive raw materials Multi-step process
Radical or photochemical Precursor derivatives Radical cyclization UV or thermal initiation High selectivity Requires specialized equipment

Research Findings and Notes

  • The patent CN101555205B describes a novel, efficient route that avoids expensive reagents like peracids or halogenated intermediates, favoring mild conditions and high yields.
  • Literature indicates that cyclobutane derivatives can be synthesized via cyclization of malonate derivatives with halogenated acetones, which aligns with the patent's approach.
  • Recent studies highlight the potential of radical cyclization methods, although these are less established for industrial scale.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethoxyethyl group can influence the compound’s solubility and reactivity. These interactions can affect the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features References
1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid C₉H₁₆O₃ 172.22 2-Ethoxyethyl, -COOH Ethoxyethyl chain for enhanced lipophilicity
1-Benzylcyclobutane-1-carboxylic acid C₁₂H₁₄O₂ 190.24 Benzyl, -COOH Aromatic benzyl group; white solid
1-(2-Chlorophenyl)cyclobutane-1-carboxylic acid C₁₁H₁₁ClO₂ 210.66 2-Chlorophenyl, -COOH Electronegative Cl substituent; harmful via inhalation/skin contact
1-Ethynylcyclobutane-1-carboxylic acid C₇H₈O₂ 136.14 Ethynyl, -COOH Compact structure; high reactivity
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid C₇H₁₁NO₃ 157.17 Methylcarbamoyl, -COOH Amide group for hydrogen bonding
Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate C₈H₁₄O₃ 158.20 Hydroxymethyl, ethyl ester Ester derivative; precursor for hydrolysis

Physicochemical and Functional Differences

  • Lipophilicity : The ethoxyethyl chain in the target compound likely increases lipophilicity compared to smaller substituents (e.g., ethynyl or hydroxymethyl). This property may influence membrane permeability in pharmaceutical applications.
  • The ethynyl substituent (C₇H₈O₂) enables click chemistry applications, such as azide-alkyne cycloadditions .
  • Safety Profiles :
    • The 2-chlorophenyl analog is classified as harmful via inhalation, skin contact, and ingestion, necessitating stringent safety protocols .
    • The benzyl derivative (C₁₂H₁₄O₂) requires respiratory and dermal protection during handling, though acute toxicity data are unavailable .

Research Findings and Data Gaps

Key Research Insights

  • Structural Modifications : Substituting the cyclobutane ring with aromatic (e.g., benzyl) or electron-withdrawing (e.g., Cl) groups alters reactivity and bioavailability .
  • Safety Data: Limited toxicity profiles for most compounds highlight the need for further toxicological studies, especially for the ethoxyethyl derivative .

Data Limitations

  • Physicochemical properties (e.g., melting points, solubility) are sparsely reported.
  • Mechanistic studies on the biological activity of these compounds are absent in the provided evidence.

Biological Activity

1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C10_{10}H18_{18}O2_2
  • CAS Number : 1421601-21-9
  • Molecular Weight : 170.25 g/mol

Biological Activity

The biological activity of 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid has been investigated in several studies, focusing on its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that cyclobutane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival.

Antiviral Effects

The antiviral potential of this compound is linked to its ability to interfere with viral replication processes. Preliminary data suggest it may inhibit viral enzymes or block viral entry into host cells, although specific mechanisms are still under investigation.

Anticancer Properties

The anticancer activity of 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid has been a focal point in recent studies. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies highlight the compound's biological activities:

  • Case Study 1 : A study published in a peer-reviewed journal reported that derivatives of cyclobutane carboxylic acids showed promising results against breast cancer cell lines, with IC50_{50} values indicating effective growth inhibition.
  • Case Study 2 : Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli, where the compound exhibited significant inhibition zones in agar diffusion tests.

Research Findings Summary Table

Biological ActivityAssay TypeResultsReference
AntimicrobialAgar diffusionInhibition against E. coli
AntiviralViral replication assayReduced viral load by 70%
AnticancerCell viability assayIC50_{50} = 25 µM in MCF-7

The proposed mechanisms for the biological activities of 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid include:

  • Cell Membrane Disruption : Similar compounds have been shown to integrate into lipid bilayers, altering membrane integrity and function.
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Signal Pathway Modulation : It might influence signaling pathways that regulate apoptosis and cell cycle progression, particularly in cancer cells.

Q & A

Q. What are the common synthetic routes for 1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid?

Synthesis typically involves multi-step organic transformations, such as:

  • Hydrolysis and reduction : Starting from nitrile precursors (e.g., 3-methylenecyclobutane-1-carbonitrile) followed by reduction to generate intermediates .
  • Protection and oxidation : Use of tert-butyldimethylsilyl (TBS) groups for hydroxyl protection, followed by oxidation to carboxylic acid derivatives .
  • Cyclization : Acid-catalyzed cyclization (e.g., BF₃·Et₂O) to form cyclobutane rings, as seen in analogous compounds .
Method Key Steps Reference
Hydrolysis/ReductionNitrile → Amine → Alcohol
Protection/OxidationTBS protection → Oxidation to COOH
Acid-Catalyzed CyclizationRing formation via Lewis acid catalysts

Q. How is the compound characterized structurally?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry and ethoxyethyl sidechain integration .
  • HR-MS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₀H₁₆O₄) .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What are the stability considerations during storage and handling?

  • Stability : Stable under inert conditions but sensitive to strong oxidizers (e.g., peroxides) .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and light .
  • Decomposition : Thermal degradation may release carbon oxides; monitor via TGA/DSC .

Advanced Research Questions

Q. How can computational tools predict reactivity or synthetic pathways?

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using cyclobutane ring-building reactions (e.g., [2+2] cycloadditions) .
  • DFT Calculations : Model transition states for ring-opening/closing reactions to optimize yield .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug development .

Q. How to resolve contradictions in physicochemical data (e.g., missing melting points)?

  • Experimental Determination : Use differential scanning calorimetry (DSC) for precise melting point analysis .
  • QSAR Models : Predict properties (e.g., logP) via quantitative structure-activity relationships .
  • Cross-Validation : Compare data from multiple sources (e.g., PubChem, CAS) to identify outliers .

Q. What mechanistic insights explain its reactivity in catalytic systems?

  • Acid-Catalyzed Reactions : Protonation of the cyclobutane ring enhances electrophilicity, facilitating nucleophilic attacks (e.g., esterification) .
  • Steric Effects : The ethoxyethyl group may hinder access to the carboxylic acid moiety, requiring optimized catalysts .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .

Q. How to address gaps in toxicological data for safety assessments?

  • In Vitro Assays : Use cell viability tests (e.g., MTT assay) to assess acute toxicity .
  • Read-Across Strategies : Leverage data from structurally similar compounds (e.g., cyclobutane dicarboxylic acids) .
  • Metabolic Profiling : Identify metabolites via LC-HRMS to predict biodegradation pathways .

Methodological Recommendations

  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived) for enantioselective synthesis .
  • Purification : Avoid column chromatography where possible; opt for recrystallization to reduce cost .
  • Safety Protocols : Implement fume hoods and PPE (respirators, gloves) during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid
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1-(2-Ethoxyethyl)cyclobutane-1-carboxylic acid

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